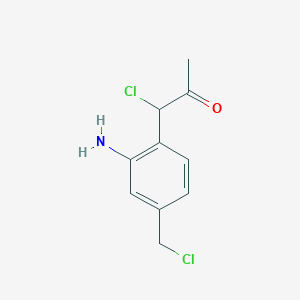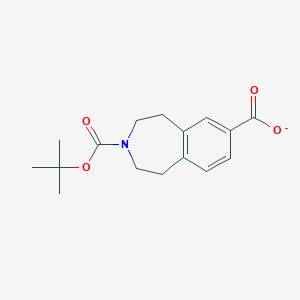
3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester is a complex organic compound belonging to the benzazepine family. Benzazepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by its unique structure, which includes a tetrahydrobenzazepine core with carboxylic acid and ester functional groups.
Vorbereitungsmethoden
The synthesis of 3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester involves several steps. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester include:
- 3H-3-Benzazepine-3-carboxylic acid, 7-cyano-1,2,4,5-tetrahydro-, 1,1-dimethylethyl ester
- 3H-3-Benzazepine-3-carboxylic acid, 7-(chlorosulfonyl)-1,2,4,5-tetrahydro-, 1,1-dimethylethyl ester
These compounds share a similar benzazepine core but differ in their functional groups, which can significantly influence their chemical properties and applications. The uniqueness of this compound lies in its specific ester and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C16H20NO4- |
|---|---|
Molekulargewicht |
290.33 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-6-11-4-5-13(14(18)19)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,18,19)/p-1 |
InChI-Schlüssel |
CJOYUDHDAPSYRD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
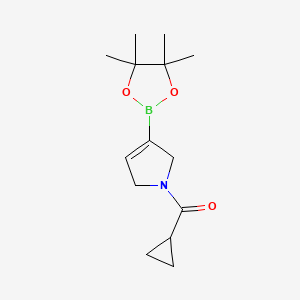
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
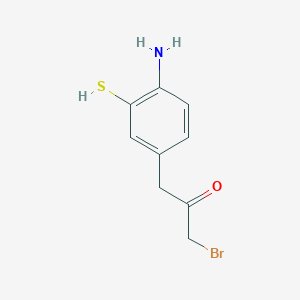

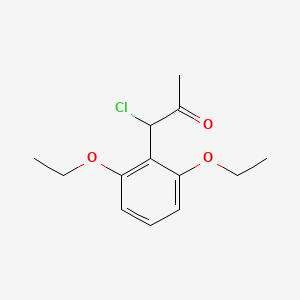

![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)

